Tetrahydromagnolol is a metabolite of Magnolol [], a natural product found primarily in the bark of the Magnolia officinalis plant []. It is classified as a biphenyl compound, characterized by two phenyl rings connected by a single bond []. While Magnolol is known for its various biological activities, Tetrahydromagnolol has garnered significant scientific interest due to its enhanced potency and selectivity for specific biological targets compared to its parent compound [].
Tetrahydromagnolol is a chemical compound derived from magnolol, a biphenolic compound found in the bark of Magnolia species. It is classified as a natural product and is recognized for its potential therapeutic properties, particularly in the fields of pharmacology and medicinal chemistry. Tetrahydromagnolol possesses structural similarities to other compounds within the magnolia family, including honokiol, and exhibits various biological activities.
Tetrahydromagnolol is primarily sourced from the essential oils and extracts of Magnolia species, particularly Magnolia officinalis. It belongs to the class of compounds known as biphenyls, which are characterized by two phenyl rings connected by a single bond. This classification places tetrahydromagnolol within the broader category of natural products that exhibit diverse biological activities.
Tetrahydromagnolol can be synthesized through various methods, often involving modifications of magnolol. One notable approach includes the hydrogenation of magnolol under specific conditions to produce tetrahydromagnolol. The synthesis typically involves:
The synthesis process can be optimized by adjusting parameters such as temperature, pressure, and catalyst type to enhance the yield of tetrahydromagnolol. For example, using an aluminum chloride/thiourea complex for deprotection during synthesis can improve efficiency compared to traditional methods that require extreme conditions or expensive reagents .
The molecular structure of tetrahydromagnolol features two aromatic rings connected by a single bond with various substituents that contribute to its biological activity. The structure can be represented as follows:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its purity and structural integrity.
Tetrahydromagnolol can participate in various chemical reactions typical of biphenolic compounds. Notable reactions include:
The hydrogenation reaction typically requires careful control of conditions to prevent over-reduction or degradation of sensitive functional groups present in the molecule.
Tetrahydromagnolol exhibits several mechanisms of action that contribute to its pharmacological effects:
Data supporting these mechanisms often come from in vitro studies demonstrating its effects on cell lines or animal models.
Relevant analyses often involve spectroscopic methods to characterize these properties accurately.
Tetrahydromagnolol has several scientific uses, particularly in pharmacology:
Magnolia officinalis (commonly known as Houpo or magnolia bark) has been integral to traditional medicine across East Asia for over two millennia. Historical records from the Shennong Bencao Jing (ca. 100 A.D.) document its use for treating "fright qi"—a condition linked to emotional distress manifesting as anxiety, sleep disturbances, and gastrointestinal complaints [2] [4] [8]. The bark was typically harvested between April and June, subjected to steaming or boiling, and dried until its inner surface darkened to purplish-brown—a process believed to enhance therapeutic efficacy [2] [6].
In Traditional Chinese Medicine (TCM), Magnolia officinalis was frequently incorporated into multi-herb formulations targeting qi stagnation and phlegm accumulation. Notable examples include:
Table 1: Traditional Formulations Containing Magnolia officinalis Bark
Formula Name | Cultural Origin | Key Components | Primary Traditional Indications |
---|---|---|---|
Banxia Houpo Tang | Chinese | Pinellia, Magnolia bark, Perilla, Ginger | Anxiety, throat obstruction, qi stagnation |
Saiboku-To | Japanese (Kampo) | Bupleurum, Magnolia bark, Ginseng, Licorice | Asthma, allergic inflammation |
Hange-Koboku-To | Japanese (Kampo) | Pinellia, Magnolia bark, Hoelen, Ginger | Depression, anxiety-related disorders |
The therapeutic actions were primarily attributed to the biphenolic neolignans magnolol and honokiol, which constitute 17.9% and 22.8% of ethanolic extracts, respectively [1] [5]. These compounds underpinned magnolia bark’s applications for gastrointestinal disorders (bloating, nausea), respiratory conditions (asthma), and neurological symptoms (anxiety, insomnia) [2] [6] [8].
Tetrahydromagnolol (7, magnolignan) is not a direct phytochemical but the principal in vivo metabolite of magnolol formed via hydrogenation by intestinal microbiota and hepatic enzymes [1] [5]. Studies in rats revealed that oral administration of magnolol yields significant quantities of tetrahydromagnolol in feces, with increased production upon repeated dosing—indicating enzyme induction in its metabolic pathway [1] [10].
Table 2: Metabolic Transformation of Magnolol to Tetrahydromagnolol
Parameter | Magnolol | Tetrahydromagnolol |
---|---|---|
Origin | Direct plant constituent | Hydrogenated metabolite of magnolol |
Biosynthetic Pathway | Phenolic oxidative coupling in bark | Microbial hydrogenation in gut/liver |
Key Structural Change | Allyl side chains (C₈H₁₀) | Propyl side chains (C₈H₁₆) |
Bioactivation Trigger | N/A | Repeated magnolol administration |
Pharmacological reassessment revealed tetrahydromagnolol’s superior potency and selectivity compared to its parent compound. While magnolol acts as a partial agonist at cannabinoid CB2 receptors (EC₅₀ = 3.28 μM), tetrahydromagnolol demonstrated 19-fold greater potency (EC₅₀ = 0.170 μM) and enhanced selectivity for CB2 over CB1 receptors [1] [5] [10]. This metabolic bioactivation explains discrepancies between magnolol’s moderate in vitro activity and robust in vivo effects observed historically.
Table 3: Receptor Pharmacology of Magnolol vs. Tetrahydromagnolol
Activity Parameter | Magnolol | Tetrahydromagnolol |
---|---|---|
CB1 Agonism (EC₅₀) | 18.3 ± 8.6 μM | 9.01 ± 3.42 μM |
CB2 Agonism (EC₅₀) | 3.28 ± 2.01 μM | 0.170 ± 0.114 μM |
CB2 Selectivity (vs. CB1) | 6-fold | >50-fold |
GPR55 Antagonism (KB) | Not active | 13.3 ± 2.0 μM |
Structurally, hydrogenation saturates magnolol’s allyl groups to propyl chains, enhancing molecular flexibility and membrane permeability. This modification enables optimal interaction with the CB2 receptor’s orthosteric site—particularly in transmembrane helices 3 and 5—while concurrently allowing antagonism at GPR55, a cannabinoid-related orphan receptor implicated in neuropathic pain and inflammation [1] [7] [10]. Synthetic routes to tetrahydromagnolol, such as Suzuki–Miyaura cross-coupling of 2-bromo-4-propylphenol and 4-propylphenylboronic acid, have been developed to support pharmacological studies [1] [7].
The emergence of tetrahydromagnolol as the effector molecule clarifies ethnopharmacological observations: preparations like Banxia Houpo Tang likely exerted gastrointestinal and anxiolytic effects through this metabolite’s dual modulation of endocannabinoid and lysophosphatidylinositol (LPI)/GPR55 signaling [1] [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7